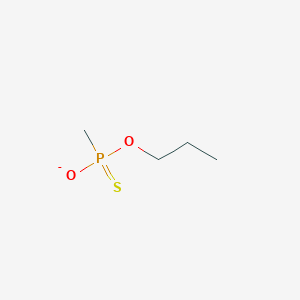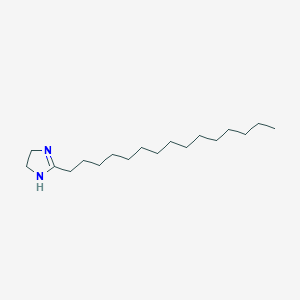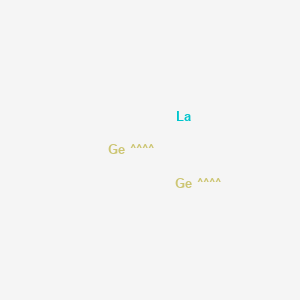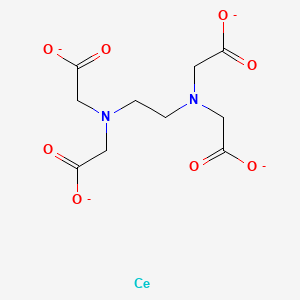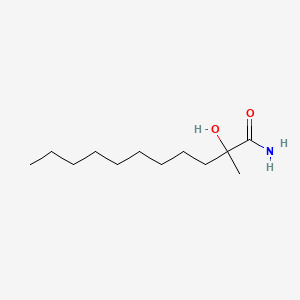
2-Hydroxy-2-methylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methylundecanamide is an organic compound characterized by the presence of a hydroxyl group and an amide group attached to a methyl-substituted undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylundecanamide typically involves the reaction of 2-methylundecanoic acid with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{2-Methylundecanoic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic resins or metal catalysts. The reaction is typically conducted in a solvent such as ethanol or methanol to ensure proper mixing and reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 2-methylundecanone.
Reduction: The compound can be reduced to form 2-methylundecanol, where the amide group is converted to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products Formed:
Oxidation: 2-Methylundecanone
Reduction: 2-Methylundecanol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
2-Hydroxy-2-methylundecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methylundecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-2-methylpropiophenone
- 2-Hydroxy-4-methylquinoline
- 7-Hydroxy-4-methylcoumarin
Comparison: 2-Hydroxy-2-methylundecanamide is unique due to its specific molecular structure, which combines a hydroxyl group and an amide group on a methyl-substituted undecane chain. This structure imparts distinct chemical properties, such as solubility and reactivity, which differ from those of similar compounds. For example, 2-Hydroxy-2-methylpropiophenone is primarily used in photopolymerization reactions, while 2-Hydroxy-4-methylquinoline and 7-Hydroxy-4-methylcoumarin have applications in pharmaceuticals and materials science .
Propriétés
Numéro CAS |
6966-36-5 |
|---|---|
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
2-hydroxy-2-methylundecanamide |
InChI |
InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-9-10-12(2,15)11(13)14/h15H,3-10H2,1-2H3,(H2,13,14) |
Clé InChI |
LSOHYQDOEYZTDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


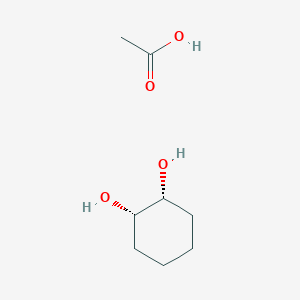
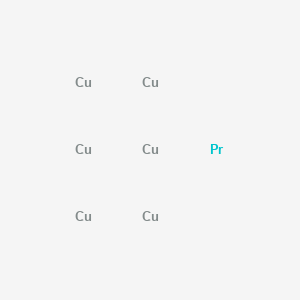
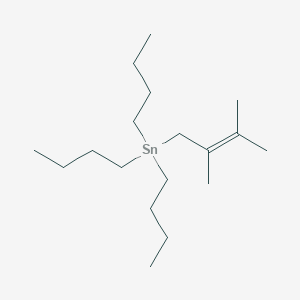
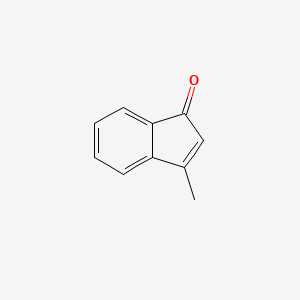
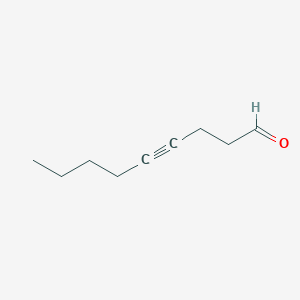
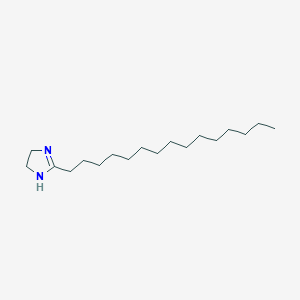
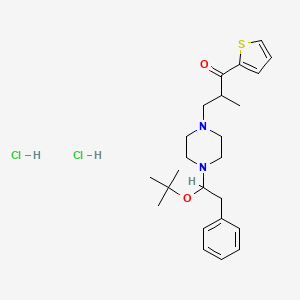
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
